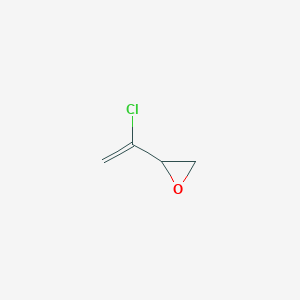
(1-氯乙烯)环氧乙烷
描述
(1-Chloroethenyl)oxirane is a significant mutagenic metabolite of chloroprene, extensively used in the synthetic rubber manufacturing industry. Its interactions and adduct formation with nucleosides and DNA highlight its chemical reactivity and potential implications in mutagenesis (Munter et al., 2002).
Synthesis Analysis
Synthesis and characterizations of (1-Chloroethenyl)oxirane and related compounds have been explored through various chemical reactions, demonstrating its reactivity and the potential for creating polymers with improved chemical reactivity (Shih et al., 1982). The synthesis of oxirane structures and their importance in organic synthesis, as well as their role in alkyl radical oxidation reactions, have been thoroughly examined, highlighting the thermochemical properties and kinetic analysis of their reactions (Wang & Bozzelli, 2016).
Molecular Structure Analysis
Crystallographic characterization of oxirane derivatives, such as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, has provided insights into their molecular structure, showing significant details about their conformation and intermolecular interactions (Patel et al., 2009).
Chemical Reactions and Properties
Chemical reactivity and the formation of DNA interstrand cross-links by (1-Chloroethenyl)oxirane demonstrate its mutagenic potential and the mechanisms underlying chloroprene toxicity. These interactions, particularly at deoxyguanosine residues, are crucial for understanding its biological effects (Wadugu et al., 2010). Additionally, the selective detoxification of (1-Chloroethenyl)oxirane enantiomers by erythrocytes indicates enantiomeric selectivity in its metabolic processing, which could influence its toxicity and mutagenic profile (Hurst & Ali, 2007).
Physical Properties Analysis
The physical properties of (1-Chloroethenyl)oxirane and related compounds, such as their elastomeric properties and reactivity in nucleophilic substitution reactions, are central to their application in polymer science and the development of materials with specific chemical functionalities (Shih et al., 1982).
Chemical Properties Analysis
The chemical properties of (1-Chloroethenyl)oxirane, particularly its genotoxicity and mutagenic potential, have been extensively studied. In vitro testing has shown its mutagenic activity in bacterial systems and its ability to induce DNA damage, further emphasizing the need for understanding its role in the toxicology of chloroprene (Himmelstein et al., 2001).
科学研究应用
代谢研究和DNA相互作用
- DNA加合物形成: (1-氯乙烯)环氧乙烷,氯丁二烯的一个重要代谢产物,与核苷酸和DNA反应,形成各种加合物。这些加合物包括N7-(3-氯-2-羟基-3-丁烯-1-基)-鸟嘌呤和N3-(3-氯-2-羟基-3-丁烯-1-基)-2'-脱氧尿嘧啶等。这些相互作用对于理解氯丁二烯的诱变过程可能至关重要(Munter et al., 2002)。
遗传毒性测试
- 体外诱变和染色体破裂潜力: 研究表明,(1-氯乙烯)环氧乙烷表现出诱变活性但不具有染色体破裂性,这有助于解释氯丁二烯诱导的啮齿动物致癌性。这是通过细菌反转突变试验和培养的中国仓鼠V79细胞的微核试验观察到的(Himmelstein et al., 2001)。
代谢比较
- 物种代谢差异: 氯丁二烯的代谢在形成其代谢产物,包括(1-氯乙烯)环氧乙烷方面显示出显著的物种差异。这项研究突出了不同物种之间多样的代谢途径和解毒机制,这对于理解物种特异性毒理效应至关重要(Munter et al., 2007)。
环氧化学
- 环氧化合物的性质和反应: 作为环氧化合物,(1-氯乙烯)环氧乙烷已被研究其反应性和性质。对这些反应的理解在有机化学中至关重要,并可应用于各种工业过程(Cottrell et al., 2001)。
DNA交联活性
- 氯丁二烯毒性的分子机制: 对(1-氯乙烯)环氧乙烷的DNA交联活性进行的研究旨在理解氯丁二烯毒性的分子基础。数据表明在特定DNA位点发生链间交联,这对于理解氯丁二烯的遗传毒性可能至关重要(Wadugu et al., 2010)。
聚合物化学
- 聚醚弹性体: 在聚合物化学中使用(1-氯乙烯)环氧乙烷,特别是在合成聚醚弹性体方面展示了其工业应用。这些弹性体具有独特的性质,并在亲核取代反应中具有反应性(Shih et al., 1982)。
解毒途径
- 谷胱甘肽和环氧水解酶在代谢中的作用: 研究了涉及谷胱甘肽和环氧水解酶在氯丁二烯及其代谢产物,包括(1-氯乙烯)环氧乙烷的代谢中的解毒途径。这项研究为了解身体对这类化合物毒性效应的减轻机制提供了见解(Munter et al., 2003)。
未来方向
属性
IUPAC Name |
2-(1-chloroethenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c1-3(5)4-2-6-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFJKQAEILBFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282683 | |
| Record name | (1-chloroethenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloroethenyl)oxirane | |
CAS RN |
3132-77-2 | |
| Record name | 2-(1-Chloroethenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 36615 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC36615 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC27331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-chloroethenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



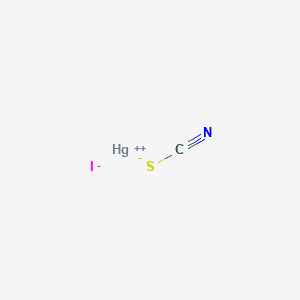
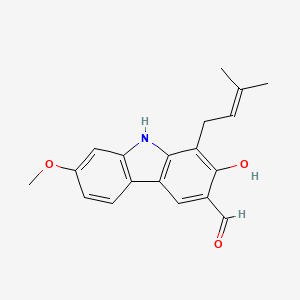
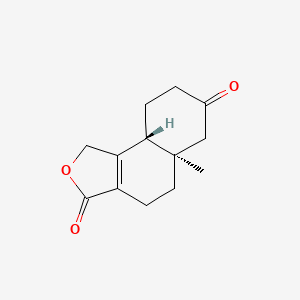

![[6-[[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-methyl-3-nitrooxyoxan-4-yl] nitrate](/img/structure/B1220682.png)
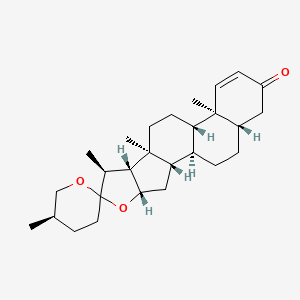
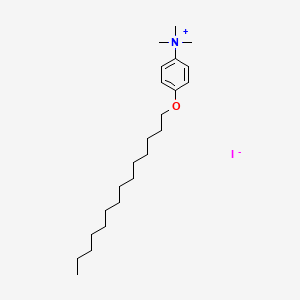
![[[(2R,3S,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1220687.png)
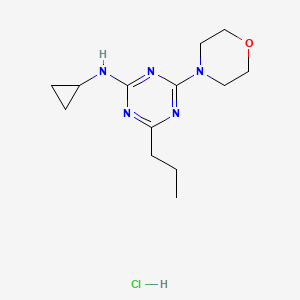
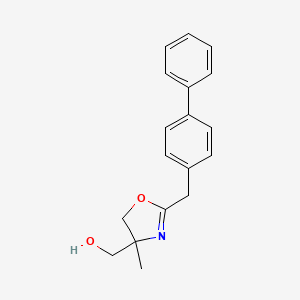
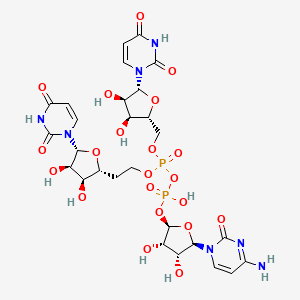
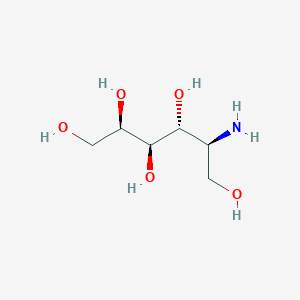
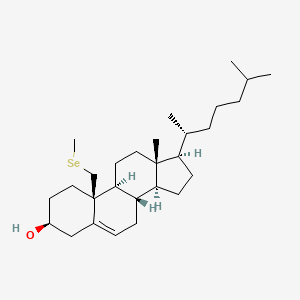
![(6aS,10aS)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1220696.png)